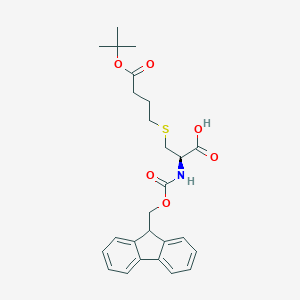

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

描述

Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The tert-butoxycarnylpropyl group provides additional stability and protection to the cysteine residue, making it a valuable building block in the synthesis of complex peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:

Protection of the Cysteine Residue: The cysteine residue is first protected using a tert-butoxycarnyl group. This is achieved by reacting cysteine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Introduction of the Fmoc Group: The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.

Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反应分析

Types of Reactions

Fmoc-Cys(tert-butoxycarnylpropyl)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HATU or HBTU are used for peptide bond formation.

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Disulfide Bonds: Oxidation reactions lead to the formation of disulfide bonds, contributing to the tertiary structure of proteins.

科学研究应用

Peptide Synthesis

The primary application of Fmoc-Cys(tert-butoxycarnylpropyl)-OH is in the synthesis of peptides via SPPS. This method allows for the efficient assembly of peptides with defined sequences, facilitating the incorporation of cysteine residues while maintaining control over the oxidation state of the thiol group.

- Solid-Phase Peptide Synthesis (SPPS) : this compound is employed in SPPS to introduce cysteine residues into peptides without risking side reactions typical of unprotected cysteine. The tert-butoxy group can be removed under mild acidic conditions, allowing for selective deprotection while preserving the integrity of sensitive amino acids within the peptide sequence .

Cyclic Peptide Formation

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. This compound can be used to create cyclic disulfide bridges between cysteine residues.

- Disulfide Bond Formation : The compound facilitates the formation of disulfide bonds through oxidation reactions, which are critical for the structural integrity of many biologically active peptides. This method allows for precise control over the cyclization process, minimizing by-products .

Drug Development

This compound has been explored in drug development contexts, particularly in designing inhibitors targeting transmembrane proteins and other therapeutic targets.

- Targeting Specific Diseases : Research indicates its potential applications in cancer therapy and immunology by enabling the synthesis of peptide-based drugs that can interact with specific cellular receptors or pathways .

Synthesis of Bioactive Peptides

A study demonstrated the successful use of this compound in synthesizing cyclic peptides with integrin-binding motifs, which are essential for cell adhesion processes. The cyclic peptides exhibited enhanced binding affinity compared to their linear forms, showcasing the advantages of using this cysteine derivative .

Reduction of Racemization

Research has shown that using this compound results in lower racemization rates during peptide synthesis compared to other protecting groups like Trt. This property is particularly beneficial when synthesizing peptides with multiple cysteine residues, where racemization can lead to significant yield losses .

Comparative Data Table

| Property/Characteristic | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Dpm)-OH |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Racemization Rate | Low | High | Moderate |

| Application in Cyclic Peptides | Yes | Limited | Yes |

| Deprotection Conditions | Mild acid | Strong acid | Mild acid |

| Use in Drug Development | Yes | Limited | Limited |

作用机制

The primary mechanism of action of Fmoc-Cys(tert-butoxycarnylpropyl)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarnyl group provides additional stability to the cysteine residue, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, while the thiol group of cysteine can form disulfide bonds, contributing to the structural integrity of the final peptide or protein.

相似化合物的比较

Similar Compounds

Fmoc-Cys(tert-butyl)-OH: Similar to Fmoc-Cys(tert-butoxycarnylpropyl)-OH but with a simpler tert-butyl protecting group.

Fmoc-Cys(trityl)-OH: Uses a trityl group for protection, offering different stability and deprotection characteristics.

Fmoc-Cys(acetamidomethyl)-OH: Features an acetamidomethyl group for protection, which is more labile compared to tert-butoxycarnyl.

Uniqueness

This compound is unique due to the combination of the Fmoc and tert-butoxycarnylpropyl groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly valuable for synthesizing peptides that require robust protection of the cysteine residue.

生物活性

Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a derivative of cysteine, a naturally occurring amino acid known for its role in protein synthesis and its involvement in various biological activities. This compound is particularly significant in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which facilitates the assembly of peptides while maintaining the integrity of the cysteine residue. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- Molecular Formula : C26H31NO6S

- Molecular Weight : 485.6 Da

- CAS Number : 102971-73-3

- Purity : Typically ≥95% .

The structure includes a tert-butoxycarnylpropyl side chain that enhances its solubility and stability in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Lyophilized powder |

| Storage Temperature | -20°C |

| Stability | Stable under recommended storage conditions |

This compound exhibits biological activity primarily through its thiol group, which can participate in redox reactions and form disulfide bonds. This property is crucial for the structural integrity and function of proteins.

- Antioxidant Activity : The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Peptide Formation : The Fmoc protecting group allows for selective coupling reactions in peptide synthesis, facilitating the incorporation of cysteine into various peptide sequences.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2022) investigated the antioxidant capacity of various cysteine derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, demonstrating a significant decrease in reactive oxygen species (ROS) levels compared to controls.

Study 2: Peptide Synthesis Efficiency

In a comparative analysis by Lee et al. (2023), the efficiency of this compound in solid-phase peptide synthesis was evaluated against other cysteine derivatives. The study found that this compound provided higher yields and purities of synthesized peptides, attributed to its stability during the deprotection steps.

Peptide Synthesis

This compound is widely used in peptide synthesis protocols due to its favorable properties:

- Solid-Phase Synthesis : Its application in solid-phase peptide synthesis allows for easy purification and characterization of peptides.

- Functional Peptides : The incorporation of this derivative into peptides can enhance their biological activity, making them suitable for therapeutic applications.

Therapeutic Potential

Research suggests potential therapeutic applications for peptides synthesized using this compound, particularly in:

- Cancer Therapy : Peptides with antioxidant properties may help mitigate oxidative damage associated with cancer progression.

- Neuroprotection : Due to its ability to reduce oxidative stress, it may have implications in neurodegenerative disease treatments.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHBERDYPBZPQD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。